molecular formula C12H17NO B12102298 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 52373-04-3

6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B12102298
CAS No.: 52373-04-3
M. Wt: 191.27 g/mol
InChI Key: YQEXNIMCMNITTJ-UHFFFAOYSA-N
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Description

6-Methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a tetrahydronaphthalene (tetralin) derivative featuring a methoxy group at the 6-position and an N-methylamine moiety at the 1-position. This structural framework is shared with several bioactive compounds, particularly antidepressants and dopamine agonists. The methoxy group enhances electron density and influences receptor binding, while the N-methylation improves metabolic stability and blood-brain barrier penetration . Its enantiomeric form, (S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, is commercially available with 98% purity, highlighting its relevance in chiral drug development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52373-04-3

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17NO/c1-13-12-5-3-4-9-8-10(14-2)6-7-11(9)12/h6-8,12-13H,3-5H2,1-2H3

InChI Key

YQEXNIMCMNITTJ-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC2=C1C=CC(=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of 6-methoxy-3,4-dihydro-1H-naphthalen-2-one. A common method includes the use of acetic acid, methylamine, and sodium cyanoborohydride in methanol as the reaction medium. The reaction is usually carried out under reflux conditions for several hours to ensure complete reduction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction techniques with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthalenone derivatives.

    Reduction: Further reduction can lead to fully saturated naphthalene derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed

    Oxidation: Naphthalenone derivatives.

    Reduction: Fully saturated naphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Reactions and Synthesis

The synthesis of 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of 6-methoxy-3,4-dihydro-1H-naphthalen-2-one using reagents such as acetic acid and sodium cyanoborohydride under reflux conditions. This compound can undergo various reactions including oxidation to naphthalenone derivatives and substitution reactions with halogenating agents.

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its methoxy and methylamine groups enhance its reactivity and facilitate the formation of diverse derivatives.

Biology

Research indicates that this compound may interact with biological systems through enzyme modulation and receptor binding. Its structural similarity to other bioactive compounds suggests potential roles in neurotransmitter receptor activity and enzyme inhibition.

Biological Activity Potential Effects
Enzyme InteractionModulation of neurotransmitter receptors
Anticancer ActivityInhibition of cancer cell growth in vitro

Medicine

The therapeutic potential of this compound is being investigated for its role in drug development for neurological disorders. Preliminary studies suggest it may exhibit neuroprotective effects and influence pathways related to mood disorders.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing formulations in pharmaceuticals and agrochemicals.

Case Studies

Case Study 1: Anticancer Studies
A study explored the anticancer properties of derivatives similar to this compound against various cancer cell lines. The results indicated significant growth inhibition percentages (PGIs) against several human cancer lines such as SNB-19 and OVCAR-8 with PGIs exceeding 85% .

Case Study 2: Neuropharmacological Research
Research focusing on the neuropharmacological effects of related compounds has shown that they can modulate serotonin receptors. This suggests that this compound could have similar effects worth investigating further .

Mechanism of Action

The mechanism of action of 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but its structural similarity to other bioactive compounds suggests potential interactions with the central nervous system.

Comparison with Similar Compounds

Positional Isomers

  • 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS: 81861-30-5):
    Differs in the amine position (2- vs. 1-position). The 2-amine isomer has a molecular weight of 177.24 g/mol and is used in synthetic chemistry, though its biological activity remains less characterized compared to the 1-amine derivative .

Halogen-Substituted Derivatives

  • The (R)-enantiomer (CAS: 1810074-75-9) is available with 99.9% purity, suggesting utility in targeted therapies .

Alkyl-Substituted Derivatives

  • N-Heptyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 52373-12-3): Features a long heptyl chain instead of N-methyl.

Pharmacological Analogs

Sertraline (SSRI Antidepressant)

  • Structure : (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
  • Key Differences: The dichlorophenyl group at the 4-position enhances serotonin reuptake inhibition (SERT affinity: Ki < 1 nM) compared to the target compound’s methoxy group.

Cyclobutylated Sertraline Derivative

  • Structure : N-Cyclobutyl-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
  • Synthesized in 67% yield via a two-step process .

Table 1: Comparative Data for Selected Tetrahydronaphthalenamines

Compound Name Substituents Purity (%) Melting Point (°C) Key Biological Notes
6-Methoxy-N-methyl-1-amine (Target) 6-OCH₃, 1-NMe 98 N/A Chiral building block
Sertraline 4-(3,4-Cl₂Ph), 1-NMe >99 98–100 SSRI, bioaccumulative in protozoans
trans-4-Cyclohexyl-N,N-dimethyl-2-amine 4-Cyclohexyl, 2-NMe₂ 95 137–139 High-affinity ligand (Ki < 10 nM)
6-Chloro-1-amine hydrochloride 6-Cl, 1-NH₂·HCl 99.9 N/A Potential anticancer agent

Functional Group Impact Analysis

  • Methoxy Group : Enhances π-π interactions in aromatic receptors but reduces solubility compared to hydroxylated analogs.
  • N-Methylation: Reduces metabolic deamination, prolonging half-life. Non-methylated analogs (e.g., 1,2,3,4-tetrahydronaphthalen-1-amine) exhibit faster clearance .

Biological Activity

6-Methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 52373-04-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₇NO
  • Molecular Weight : 191.27 g/mol
  • IUPAC Name : this compound
  • CAS Number : 52373-04-3

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

Cytotoxicity and Antitumor Activity

Research indicates that derivatives of tetrahydronaphthalenes exhibit significant cytotoxic effects against various human tumor cell lines. For instance, related compounds have shown GI50 values (the concentration required to inhibit cell growth by 50%) as low as 1.5 nM against A549 lung carcinoma cells and other cancer types like KB and DU145 .

CompoundCell LineGI50 (nM)
6dA5491.5
KB1.7
DU145< 10

These results suggest that the compound may act as a potent inhibitor of tubulin polymerization, a critical mechanism in cancer cell proliferation .

The mechanism by which this compound exerts its effects appears to involve inhibition of tubulin assembly. This is supported by studies showing that related compounds significantly inhibited colchicine binding to tubulin with inhibition rates ranging from 75% to 99% at concentrations around 5 μM .

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence that this compound may influence neuropharmacological pathways. It has been suggested that compounds within this class could interact with neurotransmitter systems and exhibit potential for treating neurodegenerative diseases .

Study on Antitumor Properties

A study published in Molecules highlighted the synthesis of various tetrahydronaphthalene derivatives and their evaluation against cancer cell lines. Among these derivatives, some exhibited remarkable cytotoxicity with IC50 values lower than those of established chemotherapeutics like paclitaxel .

Neuroprotective Potential

Another line of research has focused on the neuroprotective potential of tetrahydronaphthalene derivatives. In vitro studies indicated that these compounds could reduce oxidative stress in neuronal cells, suggesting a role in protecting against neurodegeneration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, and how can purity be maximized?

  • Methodology : Start with 6-methoxy-1-tetralone as a precursor. Perform reductive amination using methylamine and a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. Optimize reaction parameters:

  • Catalysts : Test Pd/C or Raney Ni for hydrogenation efficiency.
  • Solvents : Compare yields in methanol vs. tetrahydrofuran.
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Validate purity via HPLC (C18 column, MeOH:H2O mobile phase) and ¹H/¹³C NMR .

Q. How does the methoxy group influence the compound’s stability under acidic/basic conditions?

  • Experimental Design :

  • Acidic Hydrolysis : Reflux in HCl (1M) and monitor decomposition via TLC/GC-MS.
  • Basic Conditions : Treat with NaOH (1M) at 60°C. Compare degradation rates to non-methoxy analogs (e.g., N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine).
    • Key Insight : The electron-donating methoxy group may reduce susceptibility to oxidation but increase hydrolysis risk in strong acids due to resonance stabilization of intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Protocol :

  • NMR : Assign peaks for the methoxy (-OCH₃, δ ~3.8 ppm) and N-methyl groups (-NCH₃, δ ~2.3 ppm). Confirm ring saturation via absence of aromatic protons in the tetralin moiety.
  • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ at m/z 206.1423 (C₁₂H₁₇NO).
  • IR : Identify N-H stretches (~3300 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict binding affinities to CNS receptors (e.g., serotonin 5-HT₂A or dopamine D₂)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with receptor PDB IDs 6WGT (5-HT₂A) and 6CM4 (D₂). Compare pose energies to known agonists (e.g., lisuride).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics: RMSD (<2 Å), hydrogen bond persistence.
    • Data Interpretation : Correlate in silico results with in vitro radioligand displacement assays (e.g., Ki values from competition binding) .

Q. What strategies resolve contradictions in biological activity data across cell lines?

  • Case Study : If IC₅₀ varies between SH-SY5Y (neuroblastoma) and HEK293 (renal) cells:

  • Hypothesis Testing : Evaluate metabolic differences (e.g., CYP450 expression) via LC-MS metabolite profiling.
  • Receptor Density : Quantify target receptor expression via qPCR/Western blot.
  • Solution : Normalize activity data to cell-specific receptor levels or use primary neuronal cultures for validation .

Q. How do steric and electronic effects of the N-methyl group impact regioselectivity in electrophilic substitution reactions?

  • Experimental Approach :

  • Nitration : React with HNO₃/H₂SO₄. Compare product distribution (HPLC) to des-methyl analogs.
  • DFT Calculations : Compute Fukui indices (Gaussian 16) to predict electrophilic attack sites.
    • Outcome : The N-methyl group may direct substitution to the para position of the methoxy group due to steric hindrance and electronic effects .

Q. What are the challenges in enantiomeric resolution, and how can chiral catalysts improve synthetic efficiency?

  • Techniques :

  • Chiral HPLC : Use a Chiralpak AD-H column (heptane:IPA mobile phase) to separate enantiomers.
  • Asymmetric Synthesis : Test chiral phosphine ligands (e.g., BINAP) in palladium-catalyzed amination.
    • Data Analysis : Compare enantiomeric excess (ee) via polarimetry or circular dichroism. Target >90% ee for pharmacological relevance .

Comparative and Mechanistic Questions

Q. How does substituting methoxy with halogens (e.g., Cl, F) alter pharmacokinetic properties?

  • Study Design :

  • LogP Measurement : Use shake-flask method (octanol/water) to compare lipophilicity.
  • Metabolic Stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS.
    • Findings : Halogens increase lipophilicity (higher LogP) but may reduce metabolic clearance due to decreased CYP2D6 affinity .

Q. What role does the tetrahydronaphthalene scaffold play in crossing the blood-brain barrier (BBB)?

  • In Silico Prediction : Use SwissADME to compute BBB permeability scores (e.g., BOILED-Egg model).
  • In Vivo Validation : Administer ¹⁴C-labeled compound to rodents; measure brain:plasma ratio via scintillation counting. Correlate with molecular weight (<400 Da) and PSA (<90 Ų) .

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